molecular formula C10H8N4OS B14019301 9-(2-furylmethyl)-9H-purine-6-thiol CAS No. 17801-50-2

9-(2-furylmethyl)-9H-purine-6-thiol

Cat. No.: B14019301
CAS No.: 17801-50-2
M. Wt: 232.26 g/mol
InChI Key: XPKNCYCTWFVAJB-UHFFFAOYSA-N
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Description

9-(2-furylmethyl)-3H-purine-6-thione is a heterocyclic compound that belongs to the class of purine derivatives This compound features a purine ring system substituted with a furylmethyl group at the 9-position and a thione group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-furylmethyl)-3H-purine-6-thione typically involves the reaction of appropriate purine derivatives with furylmethyl halides under basic conditions. One common method involves the use of 6-thiopurine as a starting material, which is reacted with 2-furylmethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the substitution reaction, yielding the desired product after purification.

Industrial Production Methods

Industrial production of 9-(2-furylmethyl)-3H-purine-6-thione may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

9-(2-furylmethyl)-3H-purine-6-thione undergoes various types of chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as sodium borohydride.

    Substitution: The furylmethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted purine derivatives.

Scientific Research Applications

9-(2-furylmethyl)-3H-purine-6-thione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 9-(2-furylmethyl)-3H-purine-6-thione involves its interaction with various molecular targets, including enzymes and receptors. The thione group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. Additionally, the furylmethyl group can enhance the compound’s binding affinity to specific receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-thiopurine: A purine derivative with a thione group at the 6-position, used as an anticancer and immunosuppressive agent.

    2-furylmethyl derivatives: Compounds with a furylmethyl group, known for their diverse biological activities.

Uniqueness

9-(2-furylmethyl)-3H-purine-6-thione is unique due to the combination of the purine ring system with both a furylmethyl group and a thione group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

17801-50-2

Molecular Formula

C10H8N4OS

Molecular Weight

232.26 g/mol

IUPAC Name

9-(furan-2-ylmethyl)-3H-purine-6-thione

InChI

InChI=1S/C10H8N4OS/c16-10-8-9(11-5-12-10)14(6-13-8)4-7-2-1-3-15-7/h1-3,5-6H,4H2,(H,11,12,16)

InChI Key

XPKNCYCTWFVAJB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C=NC3=C2NC=NC3=S

Origin of Product

United States

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